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(4-Cyanophenyl)phosphonic acid

Optoelectronics Surface Engineering Work Function Tuning

Select (4-Cyanophenyl)phosphonic acid for advanced materials research requiring precise interfacial control. The para-cyano group's strong electron‑withdrawing effect and large dipole enable work function tuning up to 5.77 eV on ITO – far outperforming unsubstituted or nitro analogs. It is critical for minimizing hole injection barriers in OLEDs, OPVs, and perovskite solar cells, and for building high‑surface‑area MOFs (∼766 m²/g) with rigid, non‑interpenetrated frameworks. Achieve reproducible, high‑performance device results. Order now for your surface engineering and coordination chemistry projects.

Molecular Formula C7H6NO3P
Molecular Weight 183.1 g/mol
CAS No. 16672-78-9
Cat. No. B103271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)phosphonic acid
CAS16672-78-9
Synonyms(4-CYANO-PHENYL)-PHOSPHONIC ACID
Molecular FormulaC7H6NO3P
Molecular Weight183.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)P(=O)(O)O
InChIInChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)
InChIKeyVRNGJVDKKRAVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyanophenyl)phosphonic Acid (CAS 16672-78-9): A Para-Substituted Arylphosphonic Acid Building Block for Advanced Surface and Materials Engineering


(4-Cyanophenyl)phosphonic acid (CAS 16672-78-9) is an organophosphorus compound with the molecular formula C₇H₆NO₃P and a molecular weight of 183.1 g/mol. It is characterized by a phosphonic acid group (–P(O)(OH)₂) directly attached to a para-cyanophenyl ring . This compound is commercially available as a research chemical with typical purities of 95-98% . The para-cyano substituent confers a strong electron-withdrawing effect and a significant molecular dipole, which are critical for its specialized applications in self-assembled monolayers (SAMs) and coordination chemistry [1].

Why (4-Cyanophenyl)phosphonic Acid Cannot Be Replaced by Unsubstituted or Other Para-Substituted Arylphosphonic Acids in Precision Applications


Simple substitution of (4-cyanophenyl)phosphonic acid with its unsubstituted phenylphosphonic acid analog or other para-substituted variants (e.g., methyl, methoxy) will result in significantly different interfacial electronic properties and coordination chemistry. The strong electron-withdrawing nature and large dipole moment of the para-cyano group directly modulate critical parameters such as the surface work function and ligand acidity [1]. These electronic effects are not linear across different substituents; for example, moving from an electron-donating methoxy group to the electron-withdrawing cyano group can shift the work function by hundreds of meV, which is critical for energy level alignment in optoelectronic devices [2]. Therefore, assuming in-class interchangeability without accounting for these quantifiable substituent effects will lead to suboptimal or failed device and material performance.

Quantitative Evidence for (4-Cyanophenyl)phosphonic Acid: Comparative Performance Data for Scientific Selection


Work Function Tuning on ITO: Direct Comparison with Nitrophenylphosphonic Acid

The para-cyano substituent enables a higher absolute work function on indium tin oxide (ITO) compared to the para-nitro analog. Kelvin probe measurements show that a self-assembled monolayer (SAM) of (4-cyanophenyl)phosphonic acid on ITO yields a work function of 5.77 eV, which is 0.17 eV higher than the 5.60 eV achieved with a (4-nitrophenyl)phosphonic acid SAM under identical conditions [1].

Optoelectronics Surface Engineering Work Function Tuning

Work Function Increase on NiO: Quantified Performance for Hole Transport Layer Engineering

Functionalizing solution-processed nickel oxide (sNiO) with a SAM of (4-cyanophenyl)phosphonic acid significantly modifies its surface electronic properties. The application of the SAM increases the work function of the sNiO surface by up to 0.8 eV compared to the unmodified sNiO baseline [1]. This shift is attributed to a combination of surface charge transfer and the molecule's inherent dipole moment [2].

Perovskite Solar Cells Organic Photovoltaics Hole Transport Layers

Enhanced Ligand Acidity: pKa Reduction Compared to Unsubstituted Phenylphosphonic Acid

The electron-withdrawing para-cyano group significantly increases the acidity of the phosphonic acid moiety. Density Functional Theory (DFT) studies predict that the pKa of (4-cyanophenyl)phosphonic acid is lowered by approximately 1.5 units compared to the unsubstituted phenylphosphonic acid . This effect facilitates deprotonation and strengthens coordination to hard Lewis acid metal ions such as Cu²⁺ and Ln³⁺.

Coordination Chemistry Metal-Organic Frameworks MOF Synthesis

Structural Rigidity for MOF Synthesis: Higher Surface Area vs. Flexible Alkyl Ligands

The rigid, aromatic structure of the (4-cyanophenyl)phosphonic acid ligand prevents framework interpenetration during MOF synthesis, leading to higher porosity. For example, copper-based MOFs incorporating this ligand can exhibit surface areas of approximately 766 m²/g . In contrast, MOFs constructed with more flexible alkylphosphonate ligands are prone to forming interpenetrated networks, which significantly reduces their accessible pore volume and surface area.

Metal-Organic Frameworks Porous Materials Gas Storage

High-Value Application Scenarios for (4-Cyanophenyl)phosphonic Acid Based on Quantified Performance Differentiation


Precision Work Function Tuning in Organic and Perovskite Optoelectronics

In the fabrication of OLEDs, OPVs, and perovskite solar cells, (4-cyanophenyl)phosphonic acid is the material of choice for modifying metal oxide electrodes (e.g., ITO, NiO) when a high work function (>5.7 eV) is required to minimize the hole injection barrier. Its performance is quantifiably superior to other arylphosphonic acids, as demonstrated by its 5.77 eV work function on ITO (vs. 5.60 eV for the nitro analog) [1] and its ability to increase the work function of NiO by up to 0.8 eV [2].

Synthesis of High-Surface-Area, Non-Interpenetrated Metal-Organic Frameworks (MOFs)

This compound is a critical building block for the synthesis of porous MOFs where high surface area and structural rigidity are required. The rigid para-cyanophenyl spacer prevents the framework interpenetration that plagues MOFs made with flexible alkyl linkers. This results in frameworks with significantly higher surface areas (e.g., ~766 m²/g for Cu-MOFs) , making them suitable for advanced gas storage, separation, and heterogeneous catalysis applications.

Corrosion-Resistant Coatings and Chemical Sensors on Metal Oxide Surfaces

The formation of dense, chemisorbed self-assembled monolayers (SAMs) on metal oxide surfaces provides a robust platform for corrosion protection and sensor development. The strong binding affinity, enhanced by the cyano group's effect on ligand acidity , makes it effective for passivating surfaces like stainless steel and for creating functional interfaces in chemical sensors.

Coordination Chemistry Studies with Hard Lewis Acids

In fundamental coordination chemistry research, this compound serves as a model ligand for investigating binding to hard Lewis acid metal centers (e.g., Cu²⁺, Ln³⁺, Fe³⁺). Its enhanced acidity relative to phenylphosphonic acid facilitates deprotonation and results in shorter, stronger metal-oxygen bonds, which is valuable for stabilizing high-valence metal clusters and understanding structure-property relationships in metal-phosphonate complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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